An In-depth Technical Guide to 1-Methoxy-3nitrobenzene

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Compound of Interest		
Compound Name:	3-Nitroanisole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 1-methoxy-3-nitrobenzene, a key aromatic intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.

Core Chemical Information

1-Methoxy-3-nitrobenzene, also known as m-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3] It is a solid at room temperature and possesses a characteristic aromatic odor.[1] This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules.

Chemical Structure and Identification

The molecular structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.

Molecular Diagram:

Caption: Chemical structure of 1-methoxy-3-nitrobenzene.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	555-03-3[1][2][3]
Molecular Formula	C7H7NO3[1][2][3]
Molecular Weight	153.14 g/mol [2][3]
InChIKey	WGYFINWERLNPHR-UHFFFAOYSA-N[4]
SMILES	COC1=CC=CC(=C1)INVALID-LINK[O-][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-methoxy-3-nitrobenzene is presented below.

Table 2: Physicochemical Data

Property	Value
Melting Point	36-38 °C[2]
Boiling Point	258 °C[2]
Density	1.182 g/cm ³
Solubility	Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone.
Appearance	Pale yellow solid[1]

Experimental Protocols Synthesis of 1-Methoxy-3-nitrobenzene

The synthesis of 1-methoxy-3-nitrobenzene can be achieved through the nitration of anisole. However, this reaction typically yields a mixture of ortho and para isomers as the major products due to the ortho-para directing effect of the methoxy group.[5][6][7][8] Obtaining the



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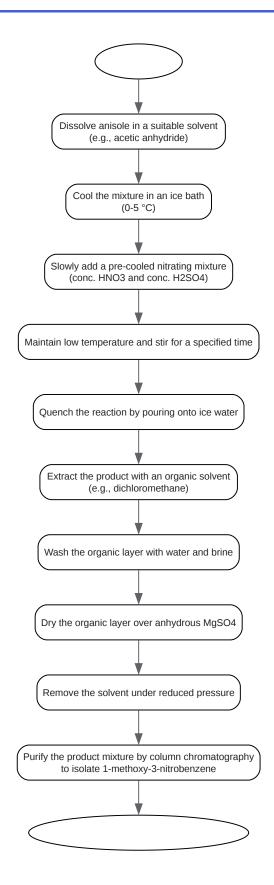
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meta isomer as the main product requires a multi-step synthesis, often starting from a precursor where the directing groups favor meta substitution.

A general procedure for the nitration of anisole is as follows. Note that separation of the desired meta-isomer from the product mixture will require chromatographic techniques.

Experimental Workflow for Nitration of Anisole:





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Caption: General workflow for the synthesis of nitroanisole isomers.



Detailed Methodology:

- Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
- Reaction Setup: In a separate flask, dissolve anisole in a suitable solvent such as acetic anhydride and cool the solution to 0-5 °C in an ice-salt bath.
- Nitration: Add the cold nitrating mixture dropwise to the anisole solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
- Purification: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 1-methoxy-3-nitrobenzene.

Spectral Data

The following tables summarize the characteristic spectral data for 1-methoxy-3-nitrobenzene.

Table 3: ¹H NMR Spectral Data (CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.81-7.77	m	1H	Ar-H
7.71	t (J = 2.4 Hz)	1H	Ar-H
7.41	t (J = 8.2 Hz)	1H	Ar-H
7.23-7.19	m	1H	Ar-H
3.89	S	3H	-OCH₃

Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]

Table 4: 13C NMR Spectral Data (CDCl3)

Chemical Shift (δ, ppm)	Assignment
159.7	C-OCH₃
149.2	C-NO ₂
129.9	Ar-CH
121.6	Ar-CH
115.5	Ar-CH
108.7	Ar-CH
55.8	-OCH₃

Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]

Table 5: Infrared (IR) Spectral Data



Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H Stretch
2950-2850	Aliphatic C-H Stretch (-OCH₃)
1580-1600	Aromatic C=C Stretch
1530-1500	Asymmetric N-O Stretch (NO ₂)
1350-1330	Symmetric N-O Stretch (NO ₂)
1250-1200	Aryl-O-C Asymmetric Stretch
1050-1000	Aryl-O-C Symmetric Stretch

Note: The NIST WebBook provides access to the IR spectrum of 1-methoxy-3-nitrobenzene. [10][11]

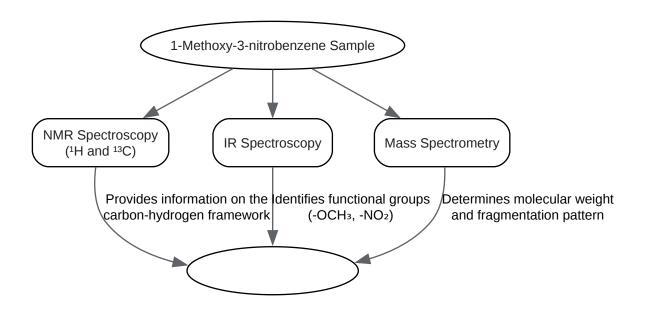
Table 6: Mass Spectrometry (MS) Data

m/z	Interpretation
153	Molecular Ion [M]+
123	[M - NO]+
107	[M - NO ₂] ⁺
95	[M - NO - CO]+
77	[C ₆ H ₅] ⁺

Note: The NIST WebBook provides access to the mass spectrum of 1-methoxy-3-nitrobenzene. [10]

Logical Relationship of Spectroscopic Analysis:





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Caption: The role of different spectroscopic techniques in the structural elucidation of 1-methoxy-3-nitrobenzene.

This guide provides essential technical information on 1-methoxy-3-nitrobenzene for professionals in the chemical and pharmaceutical sciences. The tabulated data and detailed protocols are intended to support research and development activities.

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